5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]sulfanyl}pyrimidin-4-OL
Description
Properties
IUPAC Name |
5-ethyl-4-methyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-12-10(2)17-16(19-15(12)21)23-9-13-18-14(20-22-13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPJQPMDOSNULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]sulfanyl}pyrimidin-4-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-ethyl-6-methyl-2-thiouracil with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]sulfanyl}pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds related to oxadiazoles and pyrimidines. For instance, derivatives of 1,2,4-oxadiazole have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research into similar pyrimidine and oxadiazole derivatives has indicated that they may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can effectively suppress the proliferation of various tumor cell lines . This suggests that 5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]sulfanyl}pyrimidin-4-OL could be explored further for its anticancer activities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on related oxadiazole compounds demonstrated their ability to inhibit bacterial growth significantly. The disk diffusion method was employed to assess antimicrobial activity, revealing promising results for several synthesized compounds .
- Cytotoxicity Studies : In investigations involving cytotoxicity against A549 lung cancer cells, certain derivatives exhibited potent suppressive effects on cell viability. These findings underscore the need for further exploration into the therapeutic potential of this class of compounds .
- Molecular Docking Studies : Computational studies have been utilized to predict the binding affinities of these compounds to various biological targets. Molecular docking simulations indicated favorable interactions with key enzymes involved in cancer metabolism, suggesting a mechanism through which these compounds may exert their effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]sulfanyl}pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 5-Fluoro-3-phenyl-1H-indole-2-carboxylate derivatives
- Ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]sulfanyl}pyrimidin-4-OL is unique due to the presence of both the oxadiazole and sulfanyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in various fields of research.
Biological Activity
5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]sulfanyl}pyrimidin-4-OL, commonly referred to as a pyrimidinyl oxadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, particularly in the realms of anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The 1,3,4-oxadiazole moiety has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Cell Cycle Arrest : Research indicates that derivatives of oxadiazoles can induce cell cycle arrest in cancer cell lines, leading to apoptosis .
The compound's structure suggests it may interact with multiple biological targets, enhancing its efficacy as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer potential, the compound exhibits promising antimicrobial activity . The presence of the sulfanyl group and the oxadiazole ring contributes to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways in bacteria and fungi .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:
- Oxadiazole Ring : The incorporation of the 1,2,4-oxadiazole moiety is essential for enhancing anticancer and antimicrobial activities.
- Substituents on the Pyrimidine Ring : Modifications at positions 5 and 6 on the pyrimidine ring can significantly affect potency and selectivity against various cancer cell lines .
- Sulfanyl Group : This functional group appears to play a critical role in enhancing both solubility and biological activity.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of several oxadiazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial efficacy, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones comparable to established antibiotics .
Q & A
Basic Question
- 1H/13C NMR : Confirms proton environments (e.g., methyl/ethyl groups at δ 1.2–1.5 ppm) and carbon backbone.
- IR Spectroscopy : Identifies key functional groups (e.g., sulfanyl stretch at 2550 cm⁻¹, oxadiazole C=N at 1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 385.1) .
How can structural-activity relationships (SAR) be established for this compound?
Advanced Question
SAR studies involve:
- Analog Synthesis : Modify substituents (e.g., replace phenyl with heteroaryl groups on the oxadiazole ring).
- Bioactivity Testing : Screen analogs against target enzymes (e.g., COX-2, kinases) using in vitro inhibition assays.
- Computational Modeling : Molecular docking (AutoDock Vina) identifies critical binding interactions (e.g., sulfanyl group with cysteine residues) .
What strategies resolve contradictions in reported biological activity data?
Advanced Question
Discrepancies often arise from impurities or assay variability. Mitigation includes:
- Purification : Use preparative HPLC to isolate isomers (e.g., pyrimidin-4-ol tautomers).
- Standardized Assays : Validate enzyme inhibition using a shared reference compound (e.g., staurosporine for kinase assays).
- Orthogonal Methods : Cross-check cytotoxicity (MTT assay) with apoptosis markers (Annexin V staining) .
What experimental designs assess environmental stability and ecotoxicity?
Advanced Question
Follow OECD guidelines for environmental fate studies:
- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC50) and algae (72-hour growth inhibition) .
How to design dose-response studies for pharmacological evaluation?
Advanced Question
- In Vitro : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50 values. Include positive controls (e.g., doxorubicin for anticancer assays).
- In Vivo : Apply a split-plot design with randomized dosing (e.g., 10–50 mg/kg in murine models) and monitor pharmacokinetics (plasma half-life via LC-MS/MS) .
What computational tools predict metabolic pathways and toxicity?
Advanced Question
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., sulfoxide formation).
- Toxicity Profiling : Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of the oxadiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
